molecular formula C72H134N4O35 B8027745 Mal-PEG4-Glu(OH)-NH-m-PEG24

Mal-PEG4-Glu(OH)-NH-m-PEG24

Cat. No.: B8027745
M. Wt: 1615.8 g/mol
InChI Key: SLNDHPJTHXRBOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mal-PEG4-Glu(OH)-NH-m-PEG24 is a monodispersed linear polyethylene glycol (PEG) derivative. It is a multifunctional compound that combines maleimide, polyethylene glycol, and glutamic acid functionalities. This compound is primarily used in drug delivery systems due to its ability to enhance the solubility and stability of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG4-Glu(OH)-NH-m-PEG24 involves several steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Mal-PEG4-Glu(OH)-NH-m-PEG24 undergoes several types of chemical reactions:

Common Reagents and Conditions

    Thiol-Containing Compounds: Used in substitution reactions with the maleimide group.

    Acids and Bases: Used in hydrolysis reactions to break ester bonds.

    Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.

Major Products Formed

Scientific Research Applications

Mal-PEG4-Glu(OH)-NH-m-PEG24 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Mal-PEG4-Glu(OH)-NH-m-PEG24 involves its ability to form stable conjugates with thiol-containing compounds. The maleimide group reacts specifically with thiol groups, forming a stable thioether bond. This property is utilized in drug delivery systems to attach therapeutic agents to the PEG backbone, enhancing their solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-PEG4-Glu(OH)-NH-m-PEG24 is unique due to its combination of maleimide, polyethylene glycol, and glutamic acid functionalities. This combination provides enhanced solubility, stability, and biocompatibility, making it highly suitable for drug delivery applications .

Properties

IUPAC Name

4-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H134N4O35/c1-84-14-15-88-22-23-92-28-29-94-32-33-96-36-37-98-40-41-100-44-45-102-48-49-104-52-53-106-56-57-108-60-61-110-64-65-111-63-62-109-59-58-107-55-54-105-51-50-103-47-46-101-43-42-99-39-38-97-35-34-95-31-30-93-27-26-91-21-18-87-13-9-74-72(83)66(2-5-71(81)82)75-68(78)7-11-85-16-19-89-24-25-90-20-17-86-12-8-73-67(77)6-10-76-69(79)3-4-70(76)80/h3-4,66H,2,5-65H2,1H3,(H,73,77)(H,74,83)(H,75,78)(H,81,82)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNDHPJTHXRBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C(CCC(=O)O)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H134N4O35
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1615.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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